molecular formula C17H13N7S B293500 2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No. B293500
M. Wt: 347.4 g/mol
InChI Key: KNBIUJZDDPYULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a chemical compound that has been the focus of scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial cells. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on 2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole. One area of interest is its potential use as a chemotherapeutic agent for the treatment of various cancers. Additionally, further research could be conducted to explore its antimicrobial properties and potential use in the development of new antibiotics. Finally, its antioxidant and anti-inflammatory properties could be further investigated for potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole involves the reaction of 2-methyl-1H-benzimidazole with 6-(4-pyridinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

2-methyl-1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C17H13N7S

Molecular Weight

347.4 g/mol

IUPAC Name

3-[(2-methylbenzimidazol-1-yl)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13N7S/c1-11-19-13-4-2-3-5-14(13)23(11)10-15-20-21-17-24(15)22-16(25-17)12-6-8-18-9-7-12/h2-9H,10H2,1H3

InChI Key

KNBIUJZDDPYULS-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CC3=NN=C4N3N=C(S4)C5=CC=NC=C5

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=NN=C4N3N=C(S4)C5=CC=NC=C5

Origin of Product

United States

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